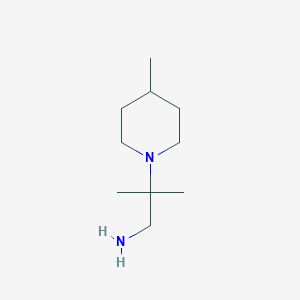

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine (MMPP) is an amine compound that has been studied for its potential applications in various scientific fields. It is a white crystalline powder that is soluble in water and has a melting point of approximately 150°C. MMPP has been widely used in the synthesis of various compounds, including drugs and pharmaceuticals, as well as in the production of various materials. MMPP has also been studied for its potential therapeutic applications, such as in the treatment of depression and anxiety.

Scientific Research Applications

Food Flavoring and Analysis

Branched aldehydes, including compounds similar to the target molecule, are significant in food products for their flavoring properties. The production and degradation pathways of these compounds from amino acids in both fermented and non-fermented products have been extensively reviewed, highlighting their importance in food science and technology (Smit, Engels, & Smit, 2009).

Renewable Feedstocks

The use of renewable feedstocks, such as soybean oil, to produce nitrogen-containing derivatives showcases the application of related amine functionalities in creating sustainable materials. This area of research focuses on transforming triglycerides into fatty amines and amides, which are critical in industrial applications (Biswas et al., 2008).

Volatile Organic Compound Analysis

In medical research, the analysis of volatile organic compounds (VOCs) for non-invasive diagnostics has been a significant area. Studies have found specific VOCs as potential biomarkers for diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), demonstrating the relevance of amine-related functionalities in developing diagnostic tools (Van Malderen et al., 2020).

Chemical Synthesis and Drug Design

The synthesis and application of compounds with functionalities similar to "2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine" in drug design and development have been extensively reviewed. For example, minor groove binders like Hoechst 33258, which shares a similar nitrogen-containing structure, have been utilized in fluorescent DNA staining and serve as starting points for drug design due to their DNA binding properties (Issar & Kakkar, 2013).

Environmental and Industrial Applications

The degradation of nitrogen-containing compounds, including amines and azo dyes, using advanced oxidation processes highlights the environmental relevance of such functionalities. These processes are crucial for the treatment of toxic and hazardous compounds in water, showcasing the environmental application of amine-functionalized compounds (Bhat & Gogate, 2021).

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is the kappa opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, the others being mu and delta opioid receptors. They play a crucial role in pain perception, mood regulation, and stress response .

Mode of Action

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This can result in a decrease in the perception of pain, a reduction in depressive symptoms, and a decrease in the effects of stress .

Biochemical Pathways

It is known that kor antagonists can influence the release of various neurotransmitters, including dopamine and serotonin, which can affect mood and pain perception .

Result of Action

The molecular and cellular effects of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine’s action are primarily related to its antagonistic activity at the KOR. By blocking this receptor, the compound can reduce pain perception, alleviate depressive symptoms, and decrease the effects of stress .

properties

IUPAC Name |

2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAIMMHBFBAOOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C)(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640855 |

Source

|

| Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933724-18-6 |

Source

|

| Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate](/img/structure/B1346671.png)